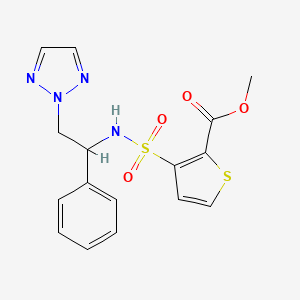

methyl 3-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S2/c1-24-16(21)15-14(7-10-25-15)26(22,23)19-13(11-20-17-8-9-18-20)12-5-3-2-4-6-12/h2-10,13,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNLYDXAOZRGEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a suitable sulfonamide precursor.

Thiophene Ring Functionalization: The thiophene ring is functionalized with a carboxylate group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 3-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of methyl 3-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors . This allows the compound to bind to enzymes or receptors, potentially modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Sulfonamide Derivatives

Key Observations :

- The phenyl-triazole side chain increases steric bulk compared to simpler methylsulfonamido derivatives (e.g., ), which may impact solubility and membrane permeability.

Table 2: Comparative Bioactivity Profiles

Functional Insights :

- The target compound’s triazole moiety may confer resistance to metabolic degradation in plants compared to triazine-based herbicides, as triazoles are less prone to detoxification pathways .

- Its structural complexity could expand bioactivity beyond herbicidal effects; marine actinomycetes-derived triazole analogs exhibit antimicrobial and anticancer properties .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Critical Analysis :

Biological Activity

Methyl 3-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. It belongs to a class of compounds that exhibit various pharmacological effects, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its thiophene core and triazole moiety. Its molecular formula is , with a molecular weight of approximately 345.39 g/mol. The presence of the sulfamoyl group enhances its biological activity by providing sites for interaction with biological targets.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. One common approach includes:

- Formation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.

- Triazole Formation : The triazole moiety is introduced via "Click" chemistry, utilizing azide and alkyne components.

- Final Coupling : The sulfamoyl group is attached to the triazole derivative through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with triazole rings have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF7 | 20 | Cell cycle arrest |

| Methyl 3... | A549 | 18 | Inhibition of kinases |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated its capability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study Example : A study conducted on macrophage cell lines showed that treatment with this compound resulted in a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 32 µg/mL | Membrane disruption |

| S. aureus | 16 µg/mL | Enzyme inhibition |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Kinase Inhibition : The compound may inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.

- Cytokine Modulation : It can modulate the production of inflammatory cytokines through transcriptional regulation.

- Membrane Interaction : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Basic: What are the optimal synthetic routes and purification methods for methyl 3-(N-(1-phenyl-2-(2H-1,3-triazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate?

Methodological Answer:

Synthesis typically involves multi-step reactions, including sulfamoylation, triazole ring formation, and esterification. For example, intermediate purification via reverse-phase HPLC (using methanol-water gradients) is critical to isolate high-purity products . Characterization requires 1H/13C NMR to confirm regiochemistry and IR spectroscopy to validate functional groups (e.g., C=O, S=O stretches). Reaction optimization may include nitrogen protection to prevent side reactions during sulfamoyl group introduction .

Basic: How is structural elucidation performed for this compound and its intermediates?

Methodological Answer:

Structural confirmation relies on NMR spectroscopy (1D and 2D techniques like COSY, HSQC) to resolve overlapping signals from the thiophene, triazole, and phenyl moieties. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical configuration. IR spectroscopy identifies key functional groups, such as sulfonamide N-H stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Advanced: What catalytic strategies enhance the efficiency of triazole ring formation in this compound?

Methodological Answer:

Ruthenium-catalyzed alkylation (e.g., using Ru complexes) can improve regioselectivity during triazole synthesis. Evidence from analogous systems shows that ligands like 1-methylimidazole stabilize transition states, reducing side products. Reaction conditions (solvent, temperature) must be optimized to balance catalytic activity and substrate stability .

Advanced: How can biological activity (e.g., antimicrobial) be systematically evaluated for this compound?

Methodological Answer:

Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi. Triazole-containing analogs (e.g., 1,3,4-thiadiazoles) show antimicrobial activity via inhibition of bacterial cell wall synthesis. In vitro cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity. Structural analogs with electron-withdrawing substituents on the phenyl ring often exhibit enhanced activity .

Advanced: How should environmental fate studies be designed to assess this compound’s persistence?

Methodological Answer:

Adopt a split-plot experimental design with abiotic/biotic compartments (soil, water) to monitor degradation pathways. Analyze hydrolysis, photolysis, and microbial degradation rates using LC-MS/MS . Key parameters include half-life (t½) under varied pH/temperature conditions. Reference frameworks like the INCHEMBIOL project provide methodologies for tracking transformation products .

Advanced: How to resolve contradictions in reported biological activity data for triazole-thiophene derivatives?

Methodological Answer:

Discrepancies often arise from differences in assay conditions (e.g., bacterial strain variability) or substituent effects . Perform meta-analyses using standardized protocols (e.g., CLSI guidelines) and control for variables like solvent (DMSO vs. water). Computational QSAR models can predict bioactivity trends and identify critical substituents (e.g., electron-donating groups on the triazole) .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO/LUMO energies to predict reactivity. Solvent effects are incorporated via PCM (Polarizable Continuum Model) . Studies on benzothiophene analogs show that electron-withdrawing groups (e.g., CF₃) lower LUMO energy, enhancing electrophilic reactivity .

Advanced: What mechanistic insights exist for sulfamoylation and triazole coupling reactions?

Methodological Answer:

Sulfamoylation proceeds via nucleophilic attack of the amine on sulfonyl chloride, requiring anhydrous conditions. Triazole formation (e.g., Huisgen cycloaddition) may follow click chemistry principles with Cu(I) catalysis. Kinetic studies using in situ FTIR reveal rate-limiting steps, such as intermediate cyclization .

Advanced: How to study abiotic degradation pathways in environmental matrices?

Methodological Answer:

Use simulated sunlight exposure (Xenon arc lamps) to assess photolysis, and pH-controlled hydrolysis (buffers at pH 4–9) to track ester bond cleavage. High-resolution mass spectrometry (HRMS) identifies degradation products, such as free carboxylic acids or desulfonated intermediates .

Advanced: How do substituent variations on the phenyl-triazole moiety affect bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies compare analogs with substituents like halogens, methoxy, or methyl groups. For example, para-chloro on the phenyl ring enhances antimicrobial activity by increasing lipophilicity (logP ~4). 3D-QSAR models (e.g., CoMFA) map steric/electrostatic fields to optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.